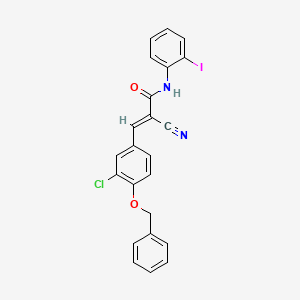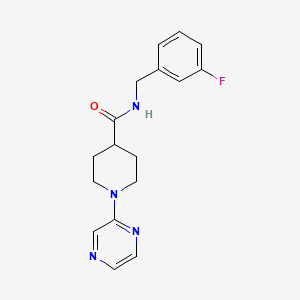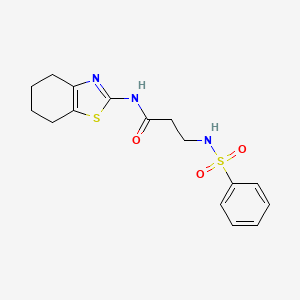
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets a specific protein implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide exerts its therapeutic effects by selectively inhibiting a specific protein called STAT3. STAT3 is a transcription factor that plays a critical role in regulating cell proliferation, survival, and immune responses. Aberrant activation of STAT3 is a common feature of many diseases, including cancer and inflammation. (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the migration and invasion of cancer cells by inhibiting the expression of genes involved in these processes. In animal models of inflammation, (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide reduces the levels of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide also modulates the immune system by inhibiting the activity of T cells and other immune cells.
実験室実験の利点と制限
One of the main advantages of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is its selectivity for STAT3. Unlike other inhibitors that target multiple proteins, (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide specifically inhibits STAT3, reducing the risk of off-target effects. (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity in animal models. However, one of the limitations of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown promising results in preclinical models of various diseases, and further research is needed to evaluate its potential as a therapeutic agent. One of the future directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to evaluate the efficacy of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in clinical trials for cancer, inflammation, and autoimmune disorders. In addition, future studies could investigate the combination of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide with other therapies to enhance its therapeutic effects. Finally, more research is needed to understand the mechanism of action of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide and its potential side effects in humans.
合成法
The synthesis of (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves a multistep process starting from commercially available starting materials. The key intermediate is prepared by reacting 3-chloro-4-phenylmethoxyaniline with 2-iodobenzoic acid, followed by cyclization and cyanoethylation. The final compound is obtained by reacting the intermediate with propargyl bromide under basic conditions. The overall yield of the synthesis is around 20%, and the purity of the final compound is typically above 95%.
科学的研究の応用
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. It has shown promising results in inhibiting tumor growth and metastasis in several cancer types, including breast, lung, and colon cancer. (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, (E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to modulate the immune system by inhibiting the activity of T cells and other immune cells.
特性
IUPAC Name |
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClIN2O2/c24-19-13-17(10-11-22(19)29-15-16-6-2-1-3-7-16)12-18(14-26)23(28)27-21-9-5-4-8-20(21)25/h1-13H,15H2,(H,27,28)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBLTIPWWKLWDN-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)


![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)
![[2-(N-ethylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466157.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)